Cas no 99-67-2 (Diallylacetic Acid)

Diallylacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Allylpent-4-enoic acid
- Valproic Acid Related Compound A
- 2-ALLYL-4-PENTENOIC ACID
- DIALLYL ACETIC ACID
- Diallyl Acetic Acid (Valproic Acid RCA)
- 2-allyl-4-pentenoicaci
- 2-prop-2-enylpent-4-enoic acid
- 2-PROPENE-PENT-4-ENOICACID
- 4-PENTENOICACID,2-ALLYL
- bis-allyl acetic acid
- Di-2-propenylacetic acid
- pent-4-enoic acid allyl ester
- prop-2-enyl pent-4-enoate
- 2-(2-Propenyl)-4-pentenoic acid
- Diallylacetic acid
- .ALPHA.,.ALPHA.-DIALLYLACETIC ACID
- AKOS006279859
- F19223
- BRN 1702223
- 4-Pentenoic acid, 2-(2-propenyl)-
- 2-Propenyl-4-pentenoic acid
- 1,6-HEPTADIENE-4-CARBOXYLIC ACID
- DS-8463
- 4283Q9901Q
- EN300-106643
- alpha,alpha-Diallylacetic acid
- 4,4'-Dien-valproic acid
- 2-Allylpent-4-enoicacid
- Diallyl-acetic acid
- OKJQSUPURXTNME-UHFFFAOYSA-N
- 4-PENTENOIC ACID, 2-(2-PROPEN-1-YL)-
- Q27258507
- 4-Pentenoic acid, 2-allyl-
- A858437
- 2-(prop-2-en-1-yl)pent-4-enoic acid
- SCHEMBL891727
- Diallylessigsaure
- 99-67-2
- UNII-4283Q9901Q
- Z1198157966
- MFCD01709129
- 3-02-00-01467 (Beilstein Handbook Reference)
- DB-251321
- Diallylacetic Acid
-
- MDL: MFCD01709129
- Inchi: InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10)
- InChI Key: OKJQSUPURXTNME-UHFFFAOYSA-N
- SMILES: C=CCC(CC=C)C(=O)O
Computed Properties
- Exact Mass: 140.08400
- Monoisotopic Mass: 140.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2
Experimental Properties
- Color/Form: No data available
- Density: 0.961
- Melting Point: 48 ºC
- Boiling Point: 155.6°Cat760mmHg
- Flash Point: 56.4°C
- Refractive Index: 1.436
- PSA: 37.30000
- LogP: 1.83940
Diallylacetic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C(BD267657)
Diallylacetic Acid Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Diallylacetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106643-0.5g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 0.5g |
$303.0 | 2023-10-28 | |
eNovation Chemicals LLC | D957372-250mg |
2-Allylpent-4-enoic acid |
99-67-2 | 95+% | 250mg |
$170 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109833-1g |
Diallylacetic acid |
99-67-2 | 98% | 1g |
¥2898.00 | 2024-04-23 | |
Enamine | EN300-106643-0.25g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 0.25g |
$192.0 | 2023-10-28 | |
TRC | D416010-1g |
Diallylacetic Acid |
99-67-2 | 1g |
$1341.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A847335-100mg |
2-Allylpent-4-enoic acid |
99-67-2 | 95% | 100mg |
1,052.00 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1652-0.5ML |
Diallylacetic Acid |
99-67-2 | 0.5ml |
¥6917.52 | 2023-10-14 | ||
abcr | AB441850-250 mg |
2-Allylpent-4-enoic acid, 95%; . |
99-67-2 | 95% | 250MG |
€261.70 | 2022-03-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1708729-0.25ML |
99-67-2 | 0.25ML |
¥10117.6 | 2023-04-12 | |||
Enamine | EN300-106643-10.0g |
2-(prop-2-en-1-yl)pent-4-enoic acid |
99-67-2 | 95% | 10g |
$2172.0 | 2023-05-03 |
Diallylacetic Acid Related Literature
-
Zhi-Guo Gu,Jing-Jing Na,Bao-Xiang Wang,Hong-Ping Xiao,Zaijun Li CrystEngComm 2011 13 6415
-
Ansgar Bokel,Michael C. Hutter,Vlada B. Urlacher Chem. Commun. 2021 57 520
-
3. Organic chemistry
-
4. Abstracts of the Proceedings of the Chemical Society, Vol. 2, Nos. 16–30, January–December 1886
-
5. Organic chemistry
Related Categories
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Branched fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Branched fatty acids
Additional information on Diallylacetic Acid
Introduction to Diallylacetic Acid (CAS No. 99-67-2)
Diallylacetic acid, chemically designated as CH₂=CHCH₂COOH, is a versatile organic compound with significant applications in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS number 99-67-2, has garnered attention due to its structural properties and potential biological activities. Diallylacetic acid belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity and utility in synthetic chemistry.
The molecular structure of diallylacetic acid consists of an acetic acid moiety attached to an allyl group. This configuration imparts unique chemical characteristics, making it a valuable intermediate in the synthesis of more complex molecules. The presence of double bonds in the allyl group allows for various reactions such as addition, oxidation, and polymerization, which are exploited in both industrial and laboratory settings.
In recent years, diallylacetic acid has been the subject of extensive research due to its potential applications in pharmaceuticals and agrochemicals. One of the most promising areas of investigation is its role as a precursor in the synthesis of bioactive compounds. For instance, studies have shown that diallylacetic acid can be converted into more complex molecules that exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Recent advancements in synthetic methodologies have enabled more efficient production and purification of diallylacetic acid. These improvements have not only enhanced the availability of the compound but also opened new avenues for its application. For example, catalytic processes have been developed to selectively functionalize the allyl group, allowing for the tailored synthesis of derivatives with specific biological activities.
The biological significance of diallylacetic acid has been further explored through in vitro and in vivo studies. Research indicates that this compound can modulate various cellular pathways, making it a potential candidate for therapeutic applications. Specifically, studies have suggested that diallylacetic acid may interfere with inflammatory responses by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. These findings have prompted further investigation into its potential as an anti-inflammatory agent.
Moreover, the structural flexibility of diallylacetic acid has made it a valuable tool in drug discovery efforts. By serving as a building block for more complex molecules, it enables chemists to design novel compounds with enhanced pharmacological properties. This approach has led to the identification of several lead compounds that are currently undergoing further optimization.
The industrial relevance of diallylacetic acid extends beyond pharmaceuticals. It is also utilized in the production of specialty chemicals and polymers. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and chemical properties. These materials find applications in various industries, including coatings, adhesives, and plastics.
In conclusion, diallylacetic acid (CAS No. 99-67-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules and specialty chemicals. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.
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